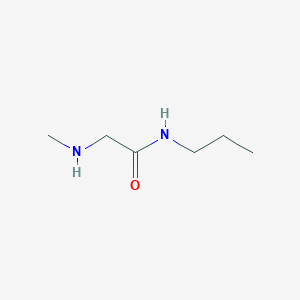

2-(methylamino)-N-propylacetamide

Description

BenchChem offers high-quality 2-(methylamino)-N-propylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(methylamino)-N-propylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)-N-propylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-3-4-8-6(9)5-7-2/h7H,3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBENNMIHCNYUJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(methylamino)-N-propylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the potential synthetic pathways for the preparation of 2-(methylamino)-N-propylacetamide, a secondary amine-containing acetamide of interest in pharmaceutical and chemical research. Due to the limited availability of direct published synthetic procedures for this specific molecule, this document outlines the most plausible and chemically sound manufacturing routes based on established organic chemistry principles and analogous reactions found in the literature. The guide includes theoretical experimental protocols, data presentation in tabular format, and visualizations of the synthetic pathways.

Chemical Properties and Data

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄N₂O | [1] |

| Molecular Weight | 130.19 g/mol | [1][2] |

| CAS Number | 901273-19-6 | [1] |

| IUPAC Name | 2-(methylamino)-N-propylacetamide | |

| Synonyms | N-propyl-2-(methylamino)acetamide, N-propyl-sarcosinamide | [2] |

| Predicted Boiling Point | 256.2 ± 23.0 °C | |

| Predicted Density | 0.914 ± 0.06 g/cm³ |

Proposed Synthesis Pathways

Three primary synthetic routes have been identified as the most viable for the synthesis of 2-(methylamino)-N-propylacetamide. These are:

-

Nucleophilic Substitution of a Haloacetamide: A two-step process involving the initial preparation of a haloacetamide intermediate, followed by substitution with the appropriate amine.

-

Direct Amide Coupling: The formation of the amide bond between N-methylglycine (sarcosine) and propylamine using a suitable coupling agent.

-

Reductive Amination: A multi-step pathway involving the formation of an imine intermediate followed by reduction.

These pathways are visualized in the following diagrams and detailed in the subsequent sections.

Pathway 1: Nucleophilic Substitution

This pathway is a robust and common method for the synthesis of α-amino amides. It proceeds in two main steps: the formation of an N-substituted 2-haloacetamide, followed by the displacement of the halide with an amine. For the synthesis of 2-(methylamino)-N-propylacetamide, two variations of this pathway are feasible.

Variation A: Reaction of 2-Chloro-N-propylacetamide with Methylamine

Experimental Protocol (Theoretical):

Step 1: Synthesis of 2-Chloro-N-propylacetamide

-

To a solution of propylamine (1.0 eq) and a non-nucleophilic base such as sodium bicarbonate (1.2 eq) in a suitable solvent like dichloromethane (DCM) at 0°C, add chloroacetyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-N-propylacetamide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 2-(methylamino)-N-propylacetamide

-

Dissolve 2-chloro-N-propylacetamide (1.0 eq) in a polar aprotic solvent such as acetonitrile.

-

Add an excess of methylamine (solution in a suitable solvent or gaseous) (2.0-3.0 eq) and a base like potassium carbonate (1.5 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to obtain 2-(methylamino)-N-propylacetamide.

Variation B: Reaction of 2-Chloro-N-methylacetamide with Propylamine

This variation follows a similar protocol, with the roles of methylamine and propylamine reversed. The synthesis of the intermediate, 2-chloro-N-methylacetamide, can be achieved by reacting chloroacetyl chloride with methylamine.[3]

| Reactants (Variation B) | Reagents and Conditions (Step 1) | Intermediate | Reagents and Conditions (Step 2) | Final Product |

| Chloroacetyl chloride, Methylamine | Base (e.g., aq. NaOH), DCM, low temperature (-20°C to 0°C)[3] | 2-Chloro-N-methylacetamide[3] | Propylamine, Base (e.g., K₂CO₃), Acetonitrile, Reflux | 2-(methylamino)-N-propylacetamide |

| Expected Yield: | High | Good to High |

Pathway 2: Direct Amide Coupling

This pathway offers a more convergent approach by directly forming the amide bond between N-methylglycine (sarcosine) and propylamine. This method typically requires a coupling agent to activate the carboxylic acid.

Experimental Protocol (Theoretical, adapted from[4]):

-

To a suspension of N-methylglycine (sarcosine) (1.0 eq) in a suitable solvent such as toluene, add the coupling agent, for instance, tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) (1.1 eq).

-

Add propylamine (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux for 12-24 hours, with continuous removal of water if necessary (e.g., using a Dean-Stark apparatus).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and quench with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Reactants | Coupling Agent / Conditions | Expected Yield | Reference for Analogy |

| N-Methylglycine, Propylamine | B(OCH₂CF₃)₃, Toluene, Reflux | Good | [4] |

| N-Methylglycine, Propylamine | Other standard peptide coupling reagents (e.g., HATU, HOBt, EDC) with a non-nucleophilic base (e.g., DIPEA) in a solvent like DMF or DCM. | Good to High | General Peptide Synthesis |

Pathway 3: Reductive Amination

This pathway involves the formation of N-methylglycine from glyoxylic acid and methylamine, followed by amidation with propylamine. This route is less direct but utilizes common and inexpensive starting materials.

Experimental Protocol (Theoretical):

Step 1: Synthesis of N-Methylglycine (Sarcosine) via Reductive Amination[5]

-

In a pressure vessel, dissolve glyoxylic acid (1.0 eq) in a mixture of water and a suitable organic solvent like methanol.

-

Add an excess of methylamine (as an aqueous solution or gas) (>=2.0 eq).

-

Add a hydrogenation catalyst, such as Rhodium on carbon (Rh/C).

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until hydrogen uptake ceases.

-

Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain crude N-methylglycine.

Step 2: Amide Coupling of N-Methylglycine with Propylamine

This step would follow the same protocol as outlined in Pathway 2.

Summary and Conclusion

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 2-(methylamino)-N-propylacetamide | C6H14N2O | CID 2103997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Direct amidation of unprotected amino acids using B(OCH 2 CF 3 ) 3 - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05147B [pubs.rsc.org]

- 5. US4073804A - Producing glycine by the reductive amination of glyoxylic acid - Google Patents [patents.google.com]

Summary of Publicly Available Information on 2-(methylamino)-N-propylacetamide (CAS: 901273-19-6)

Disclaimer: This document summarizes the publicly available information for 2-(methylamino)-N-propylacetamide (CAS: 901273-19-6). A comprehensive search of scientific literature and patent databases did not yield in-depth experimental studies, pharmacological data, or detailed biological pathway information for this specific compound. The information presented herein is primarily from chemical supplier databases and general chemical synthesis principles.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 2-(methylamino)-N-propylacetamide.

| Property | Value | Source |

| CAS Number | 901273-19-6 | Chemical Supplier Catalogs |

| Molecular Formula | C6H14N2O | CymitQuimica[1] |

| Molecular Weight | 130.19 g/mol | ChemicalBook |

| IUPAC Name | 2-(methylamino)-N-propylacetamide | A2B Chem |

| Synonyms | 2-methylamino-N-propyl-ethanamide, Acetamide, 2-(methylamino)-N-propyl- | ChemicalBook |

| Purity | Typically ≥95% | A2B Chem, Chemicalbridge |

| Boiling Point (Predicted) | 256.2 ± 23.0 °C | ChemicalBook |

| Density (Predicted) | 0.914 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 15.88 ± 0.46 | ChemicalBook |

Synthesis

While a specific, validated experimental protocol for the synthesis of 2-(methylamino)-N-propylacetamide is not available in published literature, a general method for the synthesis of related 2-(alkylamino)acetamides can be proposed. This involves the reaction of a 2-haloacetamide with a primary or secondary amine.

General Experimental Protocol for Synthesis of 2-(alkylamino)acetamides

This protocol is based on general methods for N-alkylation of amines with haloacetamides and should be considered a theoretical approach for the synthesis of 2-(methylamino)-N-propylacetamide.

Materials:

-

2-Chloro-N-propylacetamide (starting material)

-

Methylamine (reagent)

-

A suitable solvent (e.g., acetonitrile, ethanol)

-

A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-N-propylacetamide in the chosen solvent.

-

Addition of Base: Add a slight molar excess of the non-nucleophilic base to the solution.

-

Addition of Amine: Slowly add a molar equivalent or slight excess of methylamine to the reaction mixture.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux. The progress of the reaction should be monitored by a suitable technique (e.g., TLC, GC-MS).

-

Work-up: Once the reaction is complete, the solid by-products (e.g., potassium chloride) are removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to yield 2-(methylamino)-N-propylacetamide.

Proposed Synthesis Workflow

Caption: Proposed synthesis of 2-(methylamino)-N-propylacetamide.

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for 2-(methylamino)-N-propylacetamide. Searches of scientific and patent databases did not yield any studies detailing the pharmacological properties of this compound. Therefore, no visualizations of experimental workflows or signaling pathways related to its biological function can be provided.

Safety and Handling

Based on GHS classifications provided by some suppliers, 2-(methylamino)-N-propylacetamide is considered an irritant.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

References

Technical Guide: Determination of the Molecular Weight of 2-(methylamino)-N-propylacetamide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of the determination of the molecular weight for the compound 2-(methylamino)-N-propylacetamide. Both theoretical calculation based on chemical formula and a conceptual framework for experimental verification are presented. This guide is intended for professionals in research and development who require precise molecular data for analytical, synthetic, or pharmacological purposes.

Chemical Structure and Formula

To accurately calculate the molecular weight, the precise molecular formula must first be derived from the chemical structure.

-

Systematic Name: 2-(methylamino)-N-propylacetamide

-

Structural Breakdown:

-

The base of the molecule is an acetamide group, which is a two-carbon amide.

-

An N-propyl group (-CH₂CH₂CH₃) is substituted on the nitrogen atom of the amide.

-

A methylamino group (-NHCH₃) is substituted on the second carbon (C2, the alpha-carbon) of the acetamide backbone.

-

-

Resulting Structure: CH₃NH-CH₂-C(=O)NH-CH₂CH₂CH₃

-

Molecular Formula: C₆H₁₄N₂O.[1]

Theoretical Molecular Weight Calculation

The theoretical molecular weight (average molar mass) is calculated using the standard atomic weights of the constituent elements as published by the International Union of Pure and Applied Chemistry (IUPAC).[2][3] For elements with natural isotopic variation, a range is often provided; for these calculations, the conventional single values are used.[4]

Standard Atomic Weights

The standard atomic weights for the elements in the compound are as follows:

| Element | Symbol | Standard Atomic Weight ( g/mol ) |

| Carbon | C | [12.0096, 12.0116] (Conventional: 12.011)[2][5] |

| Hydrogen | H | [1.00784, 1.00811] (Conventional: 1.008)[2][6] |

| Nitrogen | N | [14.00643, 14.00728] (Conventional: 14.007)[2][7] |

| Oxygen | O | [15.99903, 15.99977] (Conventional: 15.999)[2][8] |

Calculation of Average Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule.

| Element | Symbol | Count in Formula | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 14 | 1.008 | 14.112 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 130.191 |

The calculated average molecular weight of 2-(methylamino)-N-propylacetamide is 130.19 g/mol . This value is consistent with data found in chemical supplier databases.[1]

Experimental Protocol: Mass Spectrometry

For researchers requiring experimental confirmation of molecular mass, high-resolution mass spectrometry (HRMS) is the preferred method. This technique provides a highly accurate mass-to-charge ratio (m/z) of the ionized molecule, allowing for the determination of the monoisotopic mass.

Distinction: Average Mass vs. Monoisotopic Mass

-

Average Molecular Weight (Molar Mass): Calculated using the weighted average of the natural abundances of all stable isotopes of each element. This is the value (130.191 g/mol ) used for macroscopic (bulk) chemical calculations.

-

Monoisotopic Mass: Calculated using the mass of the most abundant, lightest stable isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). Mass spectrometers can resolve these individual isotopic peaks, making this the relevant value in MS experiments. For C₆H₁₄N₂O, the monoisotopic mass is 130.1106 Da .

General Experimental Workflow

A typical HRMS experiment follows these steps:

-

Sample Preparation: The compound is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) often with an acid modifier (e.g., formic acid) to promote ionization.

-

Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule. In ESI, the sample is nebulized and subjected to a high voltage, creating charged droplets that evaporate to produce protonated molecular ions, [M+H]⁺.

-

Mass Analysis: The generated ions are guided into a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) analyzer. The analyzer separates ions based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their m/z values and relative intensities are recorded, generating a mass spectrum. For 2-(methylamino)-N-propylacetamide, the primary ion of interest would be the [M+H]⁺ adduct at an expected m/z of approximately 131.1184.

Conclusion

The molecular weight of 2-(methylamino)-N-propylacetamide is a fundamental parameter for its scientific application. The theoretically calculated average molecular weight is 130.19 g/mol , suitable for stoichiometric calculations. For empirical structural confirmation and high-precision applications, the monoisotopic mass of 130.1106 Da is the relevant value, which can be verified experimentally using high-resolution mass spectrometry.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 3. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 5. Carbon - Wikipedia [en.wikipedia.org]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Nitrogen - Wikipedia [en.wikipedia.org]

- 8. Oxygen - Wikipedia [en.wikipedia.org]

In-depth Technical Guide: 2-(methylamino)-N-propylacetamide

Executive Summary

This document provides a comprehensive overview of the available scientific literature regarding the mechanism of action of the chemical compound 2-(methylamino)-N-propylacetamide. Despite a thorough search of chemical databases and scientific repositories, there is a notable absence of published research detailing the biological activity and pharmacological profile of this specific molecule. This guide will outline the known chemical properties of 2-(methylamino)-N-propylacetamide and highlight the current knowledge gap regarding its mechanism of action.

Chemical Identity and Properties

2-(methylamino)-N-propylacetamide is a small molecule with the chemical formula C₆H₁₄N₂O.[1][2] It is also known by its IUPAC name, 2-(methylamino)-N-propylacetamide, and is cataloged under CAS number 901273-19-6 for the free base and 1049764-41-1 for its hydrochloride salt.[1][3] The compound has a molecular weight of approximately 130.19 g/mol .[1][2]

Table 1: Physicochemical Properties of 2-(methylamino)-N-propylacetamide

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄N₂O | [1][2] |

| Molecular Weight | 130.19 g/mol | [1][2] |

| CAS Number (Free Base) | 901273-19-6 | [1] |

| CAS Number (HCl Salt) | 1049764-41-1 | [3] |

| IUPAC Name | 2-(methylamino)-N-propylacetamide | [2][3] |

Mechanism of Action: Current State of Research

A comprehensive search of scientific literature and patent databases reveals a significant lack of information on the mechanism of action of 2-(methylamino)-N-propylacetamide. No published studies were identified that describe its biological targets, signaling pathways, or pharmacological effects. The PubChem database entry for this compound also indicates that there is no available literature data.[4]

Due to the absence of experimental data, it is not possible to provide an in-depth technical guide on its core mechanism of action, including quantitative data, experimental protocols, or signaling pathway diagrams as requested. The compound is listed by several chemical suppliers, indicating its availability for research purposes.[1][3][5]

Future Research Directions

The lack of data on the biological activity of 2-(methylamino)-N-propylacetamide presents an open field for investigation. Future research efforts could focus on the following areas:

-

High-Throughput Screening: Screening the compound against a broad range of biological targets (e.g., receptors, enzymes, ion channels) to identify potential interactions.

-

Phenotypic Screening: Assessing the effects of the compound in various cell-based assays to identify any interesting cellular phenotypes, which could then be used to deconvolve the mechanism of action.

-

Structural Analogy: Investigating the biological activities of structurally similar compounds to predict potential targets for 2-(methylamino)-N-propylacetamide.

Conclusion

While the chemical identity of 2-(methylamino)-N-propylacetamide is well-defined, its biological mechanism of action remains uncharacterized in the public domain. This presents a clear knowledge gap and an opportunity for novel research in the fields of pharmacology and drug discovery. Without any foundational studies on its biological effects, a detailed technical guide on its mechanism of action cannot be constructed at this time. Further experimental investigation is required to elucidate the pharmacological properties of this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 2-(methylamino)-N-propylacetamide | C6H14N2O | CID 2103997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Methylamino)-N-propylacetamide hydrochloride 95% | CAS: 1049764-41-1 | AChemBlock [achemblock.com]

- 4. PubChemLite - 2-(methylamino)-n-propylacetamide hydrochloride (C6H14N2O) [pubchemlite.lcsb.uni.lu]

- 5. cymitquimica.com [cymitquimica.com]

The Biological Activity of 2-(methylamino)-N-propylacetamide: An Uncharted Territory in Drug Discovery

For Immediate Release

[City, State] – Despite the growing landscape of novel chemical entities in drug discovery, the biological activities of 2-(methylamino)-N-propylacetamide remain largely unexplored within the public domain of scientific literature. A comprehensive review of available research indicates a significant gap in the understanding of this compound's pharmacological profile, precluding a detailed analysis of its potential therapeutic applications.

Currently, information on 2-(methylamino)-N-propylacetamide is predominantly confined to chemical supplier databases, which provide fundamental physicochemical properties but offer no insight into its interactions with biological systems. Extensive searches for in vitro and in vivo studies, pharmacological assays, or mechanism of action investigations have yielded no specific data for this molecule.

While research into broader, structurally related classes of compounds, such as substituted aminoacetamides, has suggested potential for biological effects ranging from antimicrobial to ion channel modulation, any extrapolation of these activities to 2-(methylamino)-N-propylacetamide would be purely speculative without direct experimental evidence. The subtle nuances of chemical structure are known to dramatically influence biological function, making direct study of the compound essential.

The absence of published research prevents the compilation of quantitative biological data, the detailing of experimental protocols, and the elucidation of any associated signaling pathways. Consequently, the creation of an in-depth technical guide on the biological activity of 2-(methylamino)-N-propylacetamide is not feasible at this time.

This knowledge gap presents a clear opportunity for the research community. The unique structural features of 2-(methylamino)-N-propylacetamide may hold untapped potential for novel therapeutic interventions. Future research initiatives should focus on:

-

High-throughput screening: To identify potential biological targets and initial activity profiles.

-

In vitro assays: To characterize the compound's effects on various cell lines and enzymatic activities.

-

In vivo studies: To assess its pharmacokinetic properties, efficacy, and safety in preclinical models.

The scientific community is encouraged to undertake foundational research on 2-(methylamino)-N-propylacetamide to unlock its potential and contribute to the advancement of therapeutic innovation. Until such studies are conducted and published, its biological activity remains an open question.

An In-depth Technical Guide to 2-(methylamino)-N-propylacetamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(methylamino)-N-propylacetamide hydrochloride (CAS No: 1049764-41-1). Due to the limited availability of experimental data for this specific compound, this document combines information from chemical suppliers, predicted data from computational models, and established experimental protocols for structurally similar molecules. The guide includes a summary of known and predicted physicochemical properties, a detailed, plausible synthesis protocol, and a discussion of relevant analytical techniques for characterization. Furthermore, it touches upon the broader pharmacological context of N-substituted acetamides, while highlighting the absence of specific biological and toxicological data for the title compound. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in this and related molecules.

Chemical and Physical Properties

General Information

| Identifier | Value | Source |

| Chemical Name | 2-(methylamino)-N-propylacetamide hydrochloride | Advanced ChemBlocks[2] |

| CAS Number | 1049764-41-1 | CymitQuimica[1] |

| Molecular Formula | C₆H₁₅ClN₂O | Advanced ChemBlocks[2] |

| Molecular Weight | 166.65 g/mol | CymitQuimica[1] |

| Purity | Typically ≥95% | Advanced ChemBlocks[2] |

| SMILES | CCCNC(=O)CNC.Cl | Advanced ChemBlocks[2] |

Predicted Physicochemical Properties of the Free Base

The following table summarizes the predicted physicochemical properties for the free base form, 2-(methylamino)-N-propylacetamide (CAS No: 901273-19-6). These values are computationally derived and should be considered as estimates pending experimental verification.

| Property | Predicted Value | Source |

| Molecular Formula | C₆H₁₄N₂O | CymitQuimica[3] |

| Molecular Weight | 130.19 g/mol | PubChem[4] |

| XlogP | 0.0 | PubChemLite[5] |

| Boiling Point | Not Available | - |

| Melting Point | Not Available | - |

| pKa (most basic) | Not Available | - |

| Solubility | Not Available | - |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 2-(methylamino)-N-propylacetamide hydrochloride is not published in readily accessible scientific literature, a plausible and efficient synthesis can be designed based on established methods for the preparation of analogous 2-(alkylamino)acetamides. The most common approach involves the nucleophilic substitution of a haloacetamide with the corresponding amine.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available reagents: 2-chloro-N-propylacetamide and methylamine. The resulting free base is then treated with hydrochloric acid to yield the desired hydrochloride salt.

Caption: Proposed two-step synthesis of 2-(methylamino)-N-propylacetamide hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(methylamino)-N-propylacetamide (Free Base)

-

Reaction Setup: To a solution of 2-chloro-N-propylacetamide (1.0 eq) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of methylamine (2.0-3.0 eq, typically as a solution in THF or ethanol).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours or gently heated to reflux to expedite the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue is taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove any excess methylamine and inorganic salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 2-(methylamino)-N-propylacetamide. Further purification can be achieved by column chromatography on silica gel if necessary.

Step 2: Formation of 2-(methylamino)-N-propylacetamide hydrochloride

-

Salt Formation: The purified 2-(methylamino)-N-propylacetamide free base is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: A solution of hydrochloric acid in diethyl ether (typically 1 M or 2 M) is added dropwise to the stirred solution of the free base at 0 °C.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product, 2-(methylamino)-N-propylacetamide hydrochloride, as a solid.

Analytical Characterization

The structural confirmation and purity assessment of 2-(methylamino)-N-propylacetamide hydrochloride would typically involve a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would be used to confirm the presence and connectivity of all protons in the molecule, including the propyl and methyl groups, as well as the methylene protons adjacent to the amide and amine functionalities.

-

¹³C NMR spectroscopy would provide information on the number and types of carbon atoms present in the structure.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the secondary amine and the amide, the C=O stretching of the amide, and the C-N stretching vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of the free base, confirming its elemental composition.

Chromatographic Methods

-

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the synthesis and assessing the purity of the product.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, can be used for the quantitative analysis of the purity of the final compound.

Pharmacological and Toxicological Profile

Potential Pharmacological Activity

There is currently no specific pharmacological data available for 2-(methylamino)-N-propylacetamide hydrochloride in the public domain. However, the broader class of N-substituted acetamides has been investigated for a range of biological activities. For instance, certain N-substituted acetamide derivatives have been explored as potential enzyme inhibitors and receptor antagonists. It is plausible that 2-(methylamino)-N-propylacetamide hydrochloride could be investigated for similar activities, but this would require dedicated biological screening and pharmacological studies.

Toxicological Information

No specific toxicological studies for 2-(methylamino)-N-propylacetamide hydrochloride have been reported. As with any chemical compound intended for research or development, it should be handled with appropriate care in a laboratory setting, using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. A comprehensive toxicological evaluation, including in vitro and in vivo studies, would be necessary to determine its safety profile.

Conclusion

2-(methylamino)-N-propylacetamide hydrochloride is a chemical entity with potential applications in synthetic and medicinal chemistry. While detailed experimental data on its properties and biological activities are scarce, this guide provides a foundational overview based on available information and established chemical principles. The proposed synthesis protocol offers a practical route for its preparation, and the outlined analytical methods are standard for its characterization. Further research is warranted to fully elucidate the physicochemical properties, pharmacological profile, and toxicological characteristics of this compound.

Disclaimer

This document is intended for informational purposes for a scientific audience and is not a substitute for rigorous experimental validation. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all applicable safety guidelines. The predicted data presented herein are for estimation purposes only and should be confirmed by experimental measurement.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 2-(Methylamino)-N-propylacetamide hydrochloride 95% | CAS: 1049764-41-1 | AChemBlock [achemblock.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 2-(methylamino)-N-propylacetamide | C6H14N2O | CID 2103997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-(methylamino)-n-propylacetamide hydrochloride (C6H14N2O) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide on the Structural Analogs of 2-(methylamino)-N-propylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the structural analogs of 2-(methylamino)-N-propylacetamide, a simple N-substituted aminoacetamide. While public domain data on the specific biological activity of 2-(methylamino)-N-propylacetamide is scarce, this document provides a comprehensive overview of the known biological activities of its broader structural analogs. By examining the structure-activity relationships of more complex derivatives, this guide aims to provide a foundational understanding for researchers and professionals in drug discovery and development who are interested in this chemical scaffold. The information presented herein is compiled from various scientific publications and databases, with a focus on quantitative data, experimental methodologies, and the logical relationships between different structural classes.

Introduction to 2-(methylamino)-N-propylacetamide and its Analogs

2-(methylamino)-N-propylacetamide is a small molecule with the chemical formula C6H14N2O and a molecular weight of approximately 130.19 g/mol . Its structure features a central acetamide backbone with a methylamino group at the alpha-position and a propyl group attached to the amide nitrogen. While this specific compound is commercially available for research purposes, there is a notable absence of published data regarding its pharmacological or biological activities.

However, the broader class of N-substituted 2-aminoacetamides has been the subject of considerable research, yielding compounds with a wide array of biological effects. These analogs often feature more complex substituents in place of the simple methyl and propyl groups of the parent compound. This guide will explore these analogs, categorized by their primary biological activities, to provide insights into the potential of this chemical scaffold.

Anticonvulsant Activity of Structural Analogs

A significant body of research has focused on the anticonvulsant properties of N-substituted 2-aminoacetamide derivatives. These studies have revealed that modifications to both the N-acyl and the 2-amino substituents can lead to potent anticonvulsant agents.

N-Benzyl 2-Acetamidoacetamide Derivatives

A class of N-benzyl 2-acetamidoacetamides has shown significant protection against maximal electroshock (MES)-induced seizures in animal models. The 2-acetamido group appears to be important, though not essential, for this activity. For instance, replacement of the 2-acetamido group with a hydroxyl or methoxy group can retain anticonvulsant effects. A comparison of N-benzyl 2,3-dimethoxypropionamide with N-benzyl 2-acetamido-3-methoxypropionamide revealed that the latter had a significantly lower ED50 value in the MES test, suggesting the acetamido moiety contributes to potency.

N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives

Another class of analogs, the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides, has also been investigated for anticonvulsant activity. In this series, the nature of the substituent on the anilide moiety plays a crucial role in determining the anticonvulsant profile. These compounds have primarily shown efficacy in the MES seizure model.

Quantitative Data on Anticonvulsant Analogs

The following table summarizes the anticonvulsant activity of selected structural analogs.

| Compound Class | Specific Analog | Animal Model | Test | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Reference |

| N-Benzyl 2-Acetamidoacetamides | N-benzyl 2-acetamido-3-methoxypropionamide | Mouse | MES | 8.3 | Not Reported | |

| N-Arylazole Acetamides | Compound 6 (α-naphthyl and 1,2,4-triazole) | Mouse | MES | 64.9 | 221.0 |

Antimicrobial and Antifungal Activity of Structural Analogs

Derivatives of the 2-aminoacetamide scaffold have also been explored for their potential as antimicrobial and antifungal agents. These analogs typically incorporate heterocyclic moieties, which are known to be "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.

N-Arylazole Acetamide Derivatives

Certain N-arylazole acetamide derivatives have demonstrated notable antibacterial and antifungal properties. For example, compounds synthesized by reacting alpha-bromo-N-arylacetamides with imidazole, pyrazole, and 1,2,4-triazole have been screened for their activity against various bacterial and fungal strains. Some of these compounds exhibited significant activity against Candida species, with MIC values below 32 µg/mL.

Quantitative Data on Antimicrobial Analogs

The table below presents the minimum inhibitory concentrations (MIC) for representative antimicrobial analogs.

| Compound Class | Specific Analog | Microorganism | MIC (µg/mL) | Reference |

| N-Arylazole Acetamides | Compound 8 | Candida species | < 32 | |

| N-Arylazole Acetamides | Compound 10 | Candida species | < 32 |

Anticancer Activity of Structural Analogs

The versatility of the 2-aminoacetamide scaffold has also been leveraged in the development of potential anticancer agents. These analogs often feature complex aromatic and heterocyclic systems designed to interact with specific biological targets involved in cancer progression.

N,N-disubstituted Pyrazolopyrimidine Derivatives

One area of investigation has been the development of N,N-disubstituted acetamide derivatives of pyrazolopyrimidines as ligands for the translocator protein (TSPO), which is overexpressed in many cancers. Structure-activity relationship studies have shown that N,N-disubstitution on the terminal acetamide allows for the introduction of diverse chemical groups without sacrificing affinity for TSPO. For example, while homologation to two benzyl groups decreased affinity, ethyl substitutions were generally well-tolerated in combination with other N-substituents.

Quantitative Data on Anticancer Analogs

The following table provides data on the binding affinity of selected pyrazolopyrimidine analogs to TSPO.

| Compound Class | Specific Analog | Target | Ki (nM) | Reference |

| N-Acetamide Substituted Pyrazolopyrimidines | Di-benzyl substituted | TSPO | 397.29 |

Experimental Protocols

This section provides an overview of the general experimental methodologies employed in the synthesis and biological evaluation of the structural analogs discussed in this guide.

General Synthesis of N-Substituted 2-Aminoacetamide Derivatives

A common synthetic route to N-substituted 2-aminoacetamide derivatives involves the reaction of a primary or secondary amine with a haloacetyl chloride to form an α-haloacetamide intermediate. This intermediate can then be reacted with another amine to introduce the 2-amino substituent.

Step 1: Synthesis of 2-Chloro-N-propylacetamide

To a solution of n-propylamine in a suitable solvent (e.g., dichloromethane), an equimolar amount of chloroacetyl chloride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for several hours. After completion, the reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to yield the 2-chloro-N-propylacetamide intermediate.

Step 2: Synthesis of 2-(methylamino)-N-propylacetamide

The 2-chloro-N-propylacetamide intermediate is dissolved in a suitable solvent (e.g., ethanol), and an excess of methylamine is added. The mixture is heated under reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to obtain the final product.

In Vivo Anticonvulsant Screening

The anticonvulsant activity of the synthesized compounds is typically evaluated in rodent models using standardized tests such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.

Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. Animals (e.g., mice) are administered the test compound intraperitoneally. After a specified period, a supramaximal electrical stimulus is delivered via corneal electrodes. The animals are observed for the presence or absence of the tonic hindlimb extension, and the dose that protects 50% of the animals (ED50) is determined.

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic and absence seizures. Animals are pre-treated with the test compound, followed by a subcutaneous injection of pentylenetetrazole (a convulsant agent). The animals are observed for the onset of clonic seizures, and the ED50 is calculated based on the ability of the compound to prevent or delay the seizures.

In Vitro Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

The compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing microbial growth medium. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Diagrams of Methodologies and Relationships

Caption: A generalized synthetic pathway for N-substituted 2-aminoacetamides.

Caption: Logical relationship between the core compound and its analogs' activities.

Caption: Experimental workflow for in vivo anticonvulsant screening.

Conclusion

While 2-(methylamino)-N-propylacetamide itself remains an understudied molecule, this technical guide has demonstrated that its broader structural analogs represent a rich and diverse chemical space with significant therapeutic potential. The N-substituted 2-aminoacetamide scaffold has proven to be a versatile template for the development of compounds with a range of biological activities, including anticonvulsant, antimicrobial, and anticancer effects.

The structure-activity relationships highlighted in this guide underscore the importance of systematic structural modifications in tuning the pharmacological profile of these compounds. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate novel analogs.

Future research in this area could focus on several key aspects. Firstly, the biological activity of simpler analogs, such as the title compound, warrants investigation to establish a baseline for structure-activity relationship studies. Secondly, the exploration of novel and diverse substituents on the N-acyl and 2-amino positions could lead to the discovery of compounds with improved potency and selectivity. Finally, a deeper understanding of the molecular mechanisms of action of these analogs will be crucial for their further development as therapeutic agents. This guide serves as a valuable resource for scientists and professionals dedicated to advancing the field of drug discovery and development.

An In-depth Technical Guide to 2-(methylamino)-N-propylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the current scientific knowledge on the chemical compound 2-(methylamino)-N-propylacetamide. It is intended to serve as a technical guide for researchers, scientists, and professionals in drug development. This guide summarizes the available physicochemical properties and notes the significant absence of in-depth peer-reviewed literature on its synthesis, biological activity, and mechanism of action. To illustrate the potential research and development pathway for a compound of this nature, hypothetical experimental workflows and signaling pathways are presented.

Introduction

2-(methylamino)-N-propylacetamide is a chemical compound with a defined structure and molecular weight. While it is available commercially for laboratory use, a thorough review of scientific literature reveals a notable lack of published research detailing its synthesis, biological functions, or potential therapeutic applications. This guide consolidates the existing data and provides a speculative framework for future investigation, based on methodologies commonly applied to analogous N-substituted acetamides.

Physicochemical Properties

The fundamental properties of 2-(methylamino)-N-propylacetamide and its hydrochloride salt have been compiled from chemical databases and supplier information. These are presented in the tables below for clear comparison.

Table 1: Physicochemical Properties of 2-(methylamino)-N-propylacetamide

| Property | Value | Source |

| CAS Number | 901273-19-6 | CymitQuimica[1] |

| Molecular Formula | C6H14N2O | CymitQuimica[1] |

| Molecular Weight | 130.19 g/mol | PubChem[2] |

| Purity | 97% | CymitQuimica[1] |

| InChI Key | MBENNMIHCNYUJD-UHFFFAOYSA-N | PubChem[2] |

| SMILES | CCCNC(=O)CNC | PubChem[2] |

Table 2: Physicochemical Properties of 2-(methylamino)-N-propylacetamide hydrochloride

| Property | Value | Source |

| CAS Number | 1049764-41-1 | Advanced ChemBlocks[3] |

| Molecular Formula | C6H15ClN2O | Advanced ChemBlocks[3] |

| Molecular Weight | 166.65 g/mol | CymitQuimica[4] |

| Purity | 95% | Advanced ChemBlocks[3] |

| IUPAC Name | 2-(methylamino)-n-propylacetamide hydrochloride | Advanced ChemBlocks[3] |

| SMILES | CCCNC(=O)CNC.Cl | Advanced ChemBlocks[3] |

Synthesis and Experimental Protocols

A comprehensive search of scientific databases, including patent literature, did not yield specific, detailed experimental protocols for the synthesis of 2-(methylamino)-N-propylacetamide. However, general methods for the synthesis of N-substituted glycinamides are documented. These typically involve the amidation of an N-protected glycine derivative followed by deprotection, or the direct reaction of a primary amine with an activated glycine derivative.

Hypothetical Synthesis Workflow

Below is a hypothetical workflow for the synthesis of 2-(methylamino)-N-propylacetamide, based on common organic chemistry principles for amide bond formation. This has not been experimentally validated for this specific compound.

Caption: Hypothetical synthesis workflow for 2-(methylamino)-N-propylacetamide.

Biological Activity and Signaling Pathways

There is no published data on the biological activity or the signaling pathways affected by 2-(methylamino)-N-propylacetamide. Research on structurally related compounds, such as other N-substituted acetamides, suggests a wide range of potential biological activities, including antimicrobial and anticancer effects.

Hypothetical In Vitro Experimental Workflow

To investigate the potential biological activity of a novel compound like 2-(methylamino)-N-propylacetamide, a tiered screening approach is typically employed. A hypothetical workflow for such an investigation is outlined below.

Caption: Hypothetical in vitro screening workflow for a novel compound.

Hypothetical Signaling Pathway

Given the structural similarity to some pharmacologically active molecules, one could speculate that if 2-(methylamino)-N-propylacetamide were to have anticancer properties, it might interact with common signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. The following diagram illustrates a simplified, hypothetical interaction.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

2-(methylamino)-N-propylacetamide is a readily available chemical compound for which there is a significant gap in the scientific literature. The data presented in this guide is limited to its basic physicochemical properties. The provided hypothetical synthesis and experimental workflows, along with the speculative signaling pathway, are intended to serve as a roadmap for future research. Further investigation is required to determine the synthetic methods, biological activities, and potential therapeutic applications of this compound. Researchers are encouraged to undertake foundational studies, including synthesis optimization, in vitro screening, and mechanism of action studies, to elucidate the pharmacological profile of 2-(methylamino)-N-propylacetamide.

References

A Comprehensive Technical Guide on the Safety and Handling of 2-(methylamino)-N-propylacetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct safety and toxicological data is available for 2-(methylamino)-N-propylacetamide. The following guide is based on available information for the compound and safety data for structurally related compounds. It is imperative to treat this compound as potentially hazardous and to handle it with the utmost care, adhering to strict laboratory safety protocols.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of 2-(methylamino)-N-propylacetamide and its hydrochloride salt. This information is crucial for proper handling, storage, and experimental design.

| Property | 2-(methylamino)-N-propylacetamide | 2-(methylamino)-N-propylacetamide hydrochloride |

| CAS Number | 901273-19-6[1] | 1049764-41-1[2] |

| Molecular Formula | C₆H₁₄N₂O[1][3] | C₆H₁₅ClN₂O[2] |

| Molecular Weight | 130.1882 g/mol [1] | 166.65 g/mol [2] |

| Purity | 97%[1] | Min. 95%[2] |

| Appearance | Not specified | Not specified |

| Solubility | Not specified | Not specified |

| Boiling Point | Not specified | Not specified |

| Melting Point | Not specified | Not specified |

| Density | Not specified | Not specified |

Hazard Identification and Precautionary Measures

Due to the absence of specific toxicological data for 2-(methylamino)-N-propylacetamide, a conservative approach to hazard identification is necessary. Based on the safety data sheets (SDS) of structurally similar compounds such as N,N-Dimethylacetamide, 2,2-Di-n-propylacetamide, and various N-substituted acetamides, the following potential hazards should be considered[4][5][6][7][8]:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin[6][7][8].

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation[8][9].

-

Respiratory Irritation: May cause respiratory irritation[8][9].

-

Reproductive Toxicity: Some related acetamides are suspected of damaging fertility or the unborn child[5].

Precautionary Statements:

A comprehensive set of precautionary measures should be implemented, derived from the analysis of related compounds[4][5][6][7][8]:

| Category | Precautionary Statement |

| Prevention | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P264: Wash skin thoroughly after handling.[6] P270: Do not eat, drink or smoke when using this product.[7] P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] |

| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7] P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P308+P313: IF exposed or concerned: Get medical advice/attention.[5] |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[9] P405: Store locked up. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[5] |

Experimental Protocols: Safe Handling Workflow

A rigorous and detailed workflow is essential when handling compounds with unknown toxicological profiles. The following protocol is a general guideline and should be adapted to specific experimental needs and institutional safety policies.

Caption: General workflow for handling 2-(methylamino)-N-propylacetamide.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following measures are based on general procedures for handling hazardous chemicals[4][5][7][8]:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]

-

In Case of Skin Contact: Immediately wash the skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][5]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4][7]

Fire-Fighting Measures and Accidental Release

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

-

Accidental Release Measures:

-

Wear appropriate personal protective equipment.

-

Avoid dust formation.

-

Ensure adequate ventilation.

-

Sweep up and shovel into a suitable container for disposal.

-

Do not let the product enter drains.

-

Signaling Pathways

There is currently no available information in the public domain regarding the specific signaling pathways affected by 2-(methylamino)-N-propylacetamide. Toxicological and pharmacological studies are required to elucidate its mechanism of action and potential cellular targets.

Conclusion

The safe handling of 2-(methylamino)-N-propylacetamide requires a cautious and informed approach due to the lack of specific safety data. Researchers and laboratory personnel must adhere to the principles of good laboratory practice, utilize appropriate personal protective equipment, and handle the compound in a controlled environment such as a chemical fume hood. The information provided in this guide, based on structurally related compounds, should be used as a starting point for a comprehensive risk assessment before any experimental work is undertaken.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 2-(methylamino)-N-propylacetamide | C6H14N2O | CID 2103997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. aksci.com [aksci.com]

- 8. aaronchem.com [aaronchem.com]

- 9. N-Propylacetamide | C5H11NO | CID 21407 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Profiling of 2-(methylamino)-N-propylacetamide

Introduction

2-(methylamino)-N-propylacetamide, hereafter referred to as Compound X, is a novel small molecule with potential therapeutic applications. These application notes provide detailed protocols for the in vitro characterization of Compound X, focusing on its inhibitory activity against a target of interest and its effects on cellular viability. The following protocols are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Principle of the Assays

The primary biochemical assay is a luminescence-based kinase assay designed to quantify the inhibitory potential of Compound X against a specific protein kinase (Kinase Z). The assay measures the amount of ATP remaining in the reaction solution after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition of the kinase. The half-maximal inhibitory concentration (IC50) is determined from a dose-response curve.

The secondary assay is a cell-based viability assay that assesses the cytotoxic or cytostatic effects of Compound X on a relevant cancer cell line (e.g., HeLa). This assay utilizes a tetrazolium salt that is reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocols

1. Kinase Inhibition Assay

Objective: To determine the IC50 value of Compound X against Kinase Z.

Materials:

-

Compound X

-

Kinase Z (recombinant)

-

Substrate peptide for Kinase Z

-

ATP

-

Kinase assay buffer

-

Luminescence-based ATP detection reagent

-

White, opaque 384-well assay plates

-

Acoustic liquid handler (optional)

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

-

Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of each compound concentration from the serial dilution plate to the 384-well assay plate in quadruplicate. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).

-

Enzyme and Substrate Preparation: Prepare a master mix containing Kinase Z and its substrate peptide in the kinase assay buffer.

-

Reaction Initiation: Dispense the enzyme/substrate master mix into each well of the assay plate to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and Signal Detection: Add the luminescence-based ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

-

Data Acquisition: Incubate the plate for 10 minutes at room temperature to stabilize the signal, then read the luminescence on a plate reader.

-

Data Analysis:

-

Normalize the data using the positive and negative controls.

-

Plot the normalized data against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

2. Cell Viability Assay

Objective: To evaluate the effect of Compound X on the viability of HeLa cells.

Materials:

-

HeLa cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Compound X

-

Tetrazolium-based cell viability reagent (e.g., MTT, WST-1)

-

Clear, flat-bottom 96-well cell culture plates

-

Multichannel pipette or automated liquid handler

-

Spectrophotometer or plate reader capable of measuring absorbance at the appropriate wavelength.

Procedure:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of Compound X in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X. Include wells with medium and DMSO as a vehicle control.

-

Incubation: Incubate the cells with the compound for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Viability Assessment: Add 10 µL of the tetrazolium-based reagent to each well and incubate for 2-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the data to the vehicle control wells.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

-

Data Presentation

Table 1: Kinase Inhibition Data for Compound X

| Compound | Target | IC50 (nM) |

| Compound X | Kinase Z | 150 |

| Staurosporine (Control) | Kinase Z | 15 |

Table 2: Cell Viability Data for Compound X in HeLa Cells

| Compound | Cell Line | EC50 (µM) |

| Compound X | HeLa | 12.5 |

| Doxorubicin (Control) | HeLa | 0.8 |

Visualizations

Caption: Hypothetical signaling pathway showing the inhibitory action of Compound X on Kinase Z.

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Application Notes and Protocols for 2-(methylamino)-N-propylacetamide Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis, quality control, and stability testing of 2-(methylamino)-N-propylacetamide, a key chemical intermediate in pharmaceutical research and development.

Introduction

2-(methylamino)-N-propylacetamide and its hydrochloride salt (CAS No: 1049764-41-1) are important building blocks in organic synthesis.[1] Accurate and reliable analytical standards are crucial for the quantification and qualification of this compound in various stages of drug development. These notes offer comprehensive methodologies for in-house preparation and validation of this analytical standard. The free base has a molecular weight of approximately 130.19 g/mol , while the hydrochloride salt is approximately 166.65 g/mol .[2][3][4][5] Commercial sources typically offer this compound with a purity of 95-97%.[1][2][3]

Synthesis Protocol

A plausible synthetic route for 2-(methylamino)-N-propylacetamide hydrochloride can be adapted from general methods for N-alkyl amino acetamides.[6] The process involves a three-step procedure starting from a protected amino acid.

Step 1: N-Boc Protection of Sarcosine (N-methylglycine)

-

Dissolve sarcosine in a 1:1 mixture of tert-butanol and water.

-

Add di-tert-butyl dicarbonate (Boc)₂O and triethylamine (TEA) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-sarcosine.

Step 2: Amide Coupling with n-Propylamine

-

Dissolve the Boc-sarcosine in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) and an activator like N-hydroxysuccinimide (NHS).

-

Stir the mixture for 30 minutes at 0°C.

-

Add n-propylamine to the reaction mixture and allow it to warm to room temperature.

-

Continue stirring for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with aqueous acid, base, and brine.

-

Dry the organic layer and concentrate under reduced pressure to yield Boc-2-(methylamino)-N-propylacetamide.

Step 3: Deprotection to Yield the Hydrochloride Salt

-

Dissolve the purified Boc-protected intermediate in a minimal amount of an organic solvent like ethyl acetate or methanol.

-

Add a solution of hydrochloric acid in a suitable solvent (e.g., 4M HCl in dioxane or ethereal HCl).

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

The product, 2-(methylamino)-N-propylacetamide hydrochloride, will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Caption: Synthetic pathway for 2-(methylamino)-N-propylacetamide HCl.

Quality Control Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method can be developed for the purity determination and quantification of 2-(methylamino)-N-propylacetamide. The following is a general protocol that should be validated for specificity, linearity, accuracy, precision, and robustness.[7][8]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-35°C.[8]

-

Detection Wavelength: Approximately 210-220 nm, as the compound lacks a strong chromophore.

-

Injection Volume: 10 µL.[8]

Experimental Procedure:

-

Standard Preparation: Prepare a stock solution of the 2-(methylamino)-N-propylacetamide analytical standard in the mobile phase or a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the synthesized sample in the same solvent as the standard to a similar concentration.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram. Quantify the sample by comparing its peak area to the calibration curve generated from the analytical standards.

Caption: HPLC workflow for quality control analysis.

Stability Testing Protocol

Stability testing is essential to determine the re-test period for the analytical standard under defined storage conditions.[10][11]

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C.[10]

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[10]

Experimental Design:

-

Batch Selection: Use at least one well-characterized batch of the synthesized 2-(methylamino)-N-propylacetamide.

-

Container Closure System: Store the standard in tightly sealed, inert containers (e.g., amber glass vials) that are representative of the proposed storage.[11]

-

Testing Frequency:

-

Analytical Tests: At each time point, test the standard for:

-

Appearance (visual inspection)

-

Purity (using the validated HPLC method)

-

Water content (by Karl Fischer titration, if applicable)

-

-

Data Evaluation: Evaluate any changes in purity or physical appearance over time. A significant change is typically defined as a failure to meet the established acceptance criteria.

Caption: Logical flow for a stability testing program.

Quantitative Data Summary

The following table summarizes typical specifications for a newly synthesized batch of 2-(methylamino)-N-propylacetamide hydrochloride analytical standard.

| Parameter | Method | Acceptance Criteria | Hypothetical Result |

| Appearance | Visual Inspection | White to off-white solid | Conforms |

| Identity | FTIR / ¹H NMR | Conforms to structure | Conforms |

| Purity (HPLC) | RP-HPLC | ≥ 95.0%[1][3] | 99.2% |

| Water Content | Karl Fischer | ≤ 1.0% | 0.3% |

| Residual Solvents | GC-HS | As per ICH Q3C | Conforms |

| Assay (by Titration) | Acid-Base Titration | 98.0% - 102.0% | 100.5% |

References

- 1. 2-(Methylamino)-N-propylacetamide hydrochloride 95% | CAS: 1049764-41-1 | AChemBlock [achemblock.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 2-(methylamino)-N-propylacetamide | C6H14N2O | CID 2103997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(methylamino)-N-propylacetamide | 901273-19-6 [amp.chemicalbook.com]

- 6. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]

- 7. cipac.org [cipac.org]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. edaegypt.gov.eg [edaegypt.gov.eg]

"2-(methylamino)-N-propylacetamide" HPLC method development

An HPLC method for the analysis of 2-(methylamino)-N-propylacetamide has been developed to ensure accurate quantification and quality control for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the separation and analysis of this compound.

Introduction

2-(methylamino)-N-propylacetamide is a small polar molecule with the chemical formula C6H14N2O and a molecular weight of 130.1882 g/mol .[1][2] The hydrochloride salt form has a molecular weight of 166.65 g/mol .[3] Due to its polar and basic nature, arising from the amine groups, its retention on traditional reversed-phase high-performance liquid chromatography (RP-HPLC) columns can be challenging. This application note details a primary ion-pair RP-HPLC method and an alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method for the effective analysis of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-(methylamino)-N-propylacetamide is presented in Table 1. Understanding these properties is crucial for method development.

| Property | Value | Source |

| Molecular Formula | C6H14N2O | [1] |

| Molecular Weight | 130.1882 g/mol | [1][2] |

| Predicted Boiling Point | 256.2 ± 23.0 °C | [4] |

| Predicted pKa | 15.88 ± 0.46 | [4] |

Experimental Protocols

Primary Method: Ion-Pair Reversed-Phase HPLC

This method enhances the retention of the polar analyte on a C18 column through the use of an ion-pairing reagent.

Instrumentation and Consumables:

-

HPLC system with UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

Analytical balance

-

pH meter

-

Syringe filters (0.45 µm)

-

HPLC vials

Reagents and Solvents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Sodium 1-hexanesulfonate (ion-pair reagent)

-

Phosphoric acid

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | 25 mM Sodium 1-hexanesulfonate in water, pH adjusted to 3.0 with phosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 50% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm |

Standard Preparation:

-

Accurately weigh 10 mg of 2-(methylamino)-N-propylacetamide reference standard.

-

Dissolve in a 1:1 mixture of water and methanol to make a 100 mL stock solution (100 µg/mL).

-

Prepare working standards by diluting the stock solution with the initial mobile phase composition.

Sample Preparation:

-

Dissolve the sample containing 2-(methylamino)-N-propylacetamide in a suitable solvent (e.g., water/methanol).

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection.[5]

Alternative Method: HILIC

HILIC is suitable for highly polar compounds and offers an alternative separation mechanism.

Instrumentation and Consumables:

-

HPLC system with UV detector

-

HILIC analytical column (e.g., 4.6 x 100 mm, 3.5 µm)

-

Analytical balance

-

pH meter

-

Syringe filters (0.45 µm)

-

HPLC vials

Reagents and Solvents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Ammonium formate

-

Formic acid

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid |

| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid |

| Gradient | 0% B to 40% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 5 µL |

| Detection Wavelength | 210 nm |

Standard and Sample Preparation:

Follow the same procedures as for the ion-pair RP-HPLC method, using the initial HILIC mobile phase as the diluent for the final working standards.

Method Development Workflow

Caption: HPLC Method Development Workflow.

Sample Preparation Workflow

Caption: General Sample Preparation Workflow.

Data Presentation

The following tables summarize the expected performance characteristics of the primary ion-pair RP-HPLC method.

Table 3: System Suitability

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| RSD of Peak Area (n=6) | ≤ 2.0% |

Table 4: Method Validation Summary

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 50 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |